molecular formula C8H12N4O B13275634 2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide

2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide

Cat. No.: B13275634
M. Wt: 180.21 g/mol
InChI Key: XNOKACCDNRGSGB-UHFFFAOYSA-N
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Description

2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C₈H₁₂N₄O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with ethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-(2-Ethylhydrazin-1-yl)pyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydrazine substituent, which imparts unique chemical reactivity and biological activity compared to other pyridine derivatives .

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2-(2-ethylhydrazinyl)pyridine-4-carboxamide

InChI

InChI=1S/C8H12N4O/c1-2-11-12-7-5-6(8(9)13)3-4-10-7/h3-5,11H,2H2,1H3,(H2,9,13)(H,10,12)

InChI Key

XNOKACCDNRGSGB-UHFFFAOYSA-N

Canonical SMILES

CCNNC1=NC=CC(=C1)C(=O)N

Origin of Product

United States

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